molecular formula C18H17FN4O B6492036 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326880-18-5

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492036
CAS No.: 1326880-18-5
M. Wt: 324.4 g/mol
InChI Key: MKYRQPPVJASXQI-UHFFFAOYSA-N
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Description

This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an aryl group at the 1-position and a carboxamide group at the 4-position. Its structure features a 4-ethylphenyl moiety on the triazole ring and a 4-fluorobenzyl group on the amide nitrogen.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-13-5-9-16(10-6-13)23-12-17(21-22-23)18(24)20-11-14-3-7-15(19)8-4-14/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYRQPPVJASXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated the compound's ability to induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
  • Antimicrobial Properties :
    • The triazole moiety is recognized for its antifungal and antibacterial activities. Research has indicated that derivatives of this compound can inhibit the growth of pathogenic fungi and bacteria. A study highlighted its effectiveness against resistant strains of Staphylococcus aureus, suggesting potential use as a new antimicrobial agent .
  • Anti-inflammatory Effects :
    • There is emerging evidence that triazole compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property has implications for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

  • Pesticide Development :
    • The unique structure of 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has led to its exploration as a potential pesticide. Research indicates that triazole-based compounds can act as effective fungicides, particularly against fungal pathogens that affect crops .
  • Herbicide Potential :
    • Investigations into the herbicidal properties of triazole derivatives have shown promise in controlling weed species without harming crop plants. This application is crucial for sustainable agricultural practices .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of triazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The compound's ability to form coordination complexes with metal ions also opens avenues for developing advanced materials with tailored functionalities .
  • Nanotechnology :
    • In nanotechnology, triazole derivatives are being explored for their role in synthesizing nanoparticles with specific catalytic properties. The surface functionalization of nanoparticles using this compound can lead to enhanced reactivity and selectivity in chemical reactions .

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in breast cancer cells through signaling modulation.
AntimicrobialEffective against resistant Staphylococcus aureus strains.
Anti-inflammatoryInhibited pro-inflammatory cytokines; potential for treating inflammatory diseases.
PesticideEffective fungicide against crop pathogens; supports sustainable agriculture.
HerbicideControlled weed species without affecting crops; promising for eco-friendly farming practices.
Polymer ChemistryEnhanced thermal stability and mechanical strength in polymer matrices.
NanotechnologyImproved catalytic properties through nanoparticle functionalization.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application, such as inhibiting cell proliferation in cancer cells or modulating inflammatory pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance metabolic stability and binding affinity. For example, the 4-fluorobenzyl group in the target compound likely improves lipophilicity and membrane permeability compared to non-halogenated analogs . Compound 6p (MKA098), with a nitro group, shows reduced yield (48%) but retains inhibitory activity, suggesting a balance between steric effects and efficacy .

Synthetic Accessibility :

  • Yields for triazole-carboxamide derivatives vary widely (e.g., 48–50% for MKA098 and Z995908944), likely due to challenges in amide coupling or click chemistry steps .

Biological Diversity :

  • Anticancer Activity : ZQL-4c, which incorporates an oleanane amide, demonstrates apoptosis induction in breast cancer cells, a mechanism distinct from simpler triazole-carboxamides .
  • Neurological Applications : describes a chlorophenylmethyl analog with anticonvulsant properties, suggesting that halogen positioning critically influences central nervous system penetration .

Biological Activity

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₈H₁₇FN₄O
  • Molecular Weight : 324.4 g/mol
  • CAS Number : 1326880-18-5

Synthesis

The synthesis of 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the formation of the triazole ring through a reaction between an azide and an alkyne in the presence of a copper catalyst, followed by amidation to introduce the carboxamide group. The reaction conditions and reagents used can significantly influence the yield and purity of the final product .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown significant antiproliferative effects against various cancer cell lines. In particular, structural modifications in triazole derivatives can enhance their activity against leukemia and other malignancies .

In vitro studies demonstrated that compounds similar to 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibited:

  • Cell Viability Reduction : Significant reductions in cell viability were observed in leukemia cell lines (e.g., K562, HL-60) when treated with triazole derivatives.
  • Apoptosis Induction : Morphological changes indicative of apoptosis were noted, including chromatin condensation and DNA fragmentation .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. However, studies specifically focusing on 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide indicate limited activity against common bacterial strains. In a comparative study of synthesized triazole compounds, some exhibited minimal activity (e.g., against Mycobacterium smegmatis), suggesting that structural variations could influence efficacy against microbial pathogens .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. Key factors include:

  • Substituent Effects : The presence of specific substituents on the aromatic rings can enhance or diminish biological activity. For instance, the ethyl and fluorine groups in this compound may contribute to its interaction with biological targets.
  • Triazole Ring Interaction : The ability of the triazole ring to engage with enzymes or receptors plays a crucial role in mediating its biological effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar triazole compounds:

StudyCompoundActivityFindings
N-(4-thiocyanatophenyl)-triazolesAntiproliferativeInduced apoptosis in leukemia cells
Various triazolesAntimicrobialMinimal activity against Gram-positive/negative bacteria
Triazole derivativesCytotoxicityNotable cytotoxic effects on cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method commonly used for triazole derivatives. Key steps include:

  • Step 1 : Preparation of the alkyne precursor (e.g., 4-ethylphenylacetylene) and azide component (e.g., 4-fluorobenzyl azide).
  • Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) at 25–60°C for 12–24 hours .
  • Step 3 : Purification via column chromatography or recrystallization.
    Validation : Confirm structure using ¹H/¹³C NMR (e.g., δ 8.50–7.12 ppm for aromatic protons) and HRMS (calculated for C₁₈H₁₇FN₄O: [M+H]⁺ 333.14) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Assign peaks for the triazole ring (δ 7.5–8.5 ppm), fluorophenyl group (δ 6.8–7.3 ppm), and carboxamide NH (δ 10–11 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]⁺ 333.14) and fragmentation patterns .
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at the carboxamide or ethylphenyl positions while preserving bioactivity .
  • Formulation Strategies : Use co-solvents (e.g., DMSO ≤ 1% v/v) or nanoemulsions to enhance solubility without cytotoxicity .
  • Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC .

Q. What mechanistic pathways are plausible for this compound based on structural analogs?

  • Viral Nucleoprotein (NP) Inhibition : Triazole-4-carboxamides disrupt NP oligomerization, blocking viral replication (IC₅₀ = 0.5–4.6 μM in H1N1/H3N2 strains) .
  • Enzyme Inhibition : Fluorophenyl and ethylphenyl groups may target kinases (e.g., Hsp90, COX-2) via π-π stacking and hydrophobic interactions .
  • Oxidative Stress Induction : Fluorinated triazoles can elevate ROS levels, triggering apoptosis in cancer cells (e.g., via Notch-Akt pathway inhibition) .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with controls for cytotoxicity (CC₅₀ > 50 μM) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to suspected targets .
  • Structural Analysis : Compare X-ray/NMR structures of the compound bound to targets versus inactive analogs to identify critical binding motifs .

Methodological Considerations

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Docking : AutoDock Vina or Schrödinger Suite to model interactions with NP or Hsp90 (binding energy ≤ −8 kcal/mol) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes (RMSD ≤ 2 Å) .
  • QSAR : Utilize MOE or RDKit to correlate substituent electronegativity (e.g., fluorine) with bioactivity .

Q. How to optimize crystallographic refinement for this compound?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (< 1.0 Å) datasets .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and restraints for disordered ethyl/fluorophenyl groups .
  • Validation : Check Rint (< 0.05) and ADP (isotropic displacement parameters) via WinGX/ORTEP .

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